molecular formula C17H15ClN2O2 B4244696 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4244696
M. Wt: 314.8 g/mol
InChI Key: GJBYSCXWRUZGNO-UHFFFAOYSA-N
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Description

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Chlorination and Methylation: The benzofuran core is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.

    Acetamide Formation: The acetamide group is introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    Pyridinylmethyl Substitution: The final step involves the substitution of the acetamide group with a pyridinylmethyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide: Lacks the pyridinylmethyl group.

    2-(5-chloro-1-benzofuran-3-yl)-N-(3-pyridinylmethyl)acetamide: Lacks the methyl group.

    2-(6-methyl-1-benzofuran-3-yl)-N-(3-pyridinylmethyl)acetamide: Lacks the chloro group.

Uniqueness

The presence of the chloro, methyl, and pyridinylmethyl groups in 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide may confer unique chemical and biological properties compared to similar compounds. These modifications can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-5-16-14(7-15(11)18)13(10-22-16)6-17(21)20-9-12-3-2-4-19-8-12/h2-5,7-8,10H,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYSCXWRUZGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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